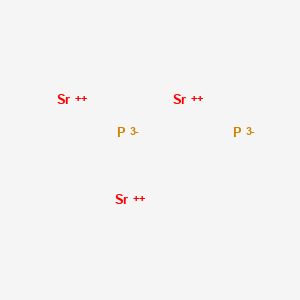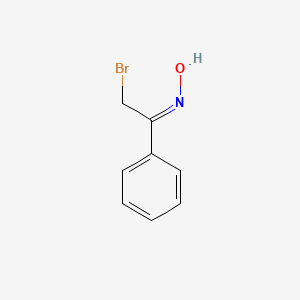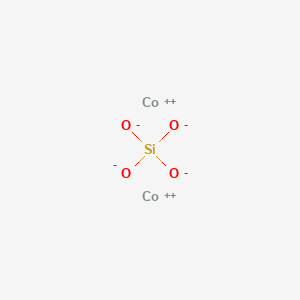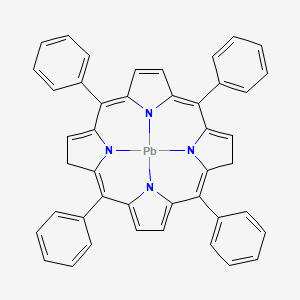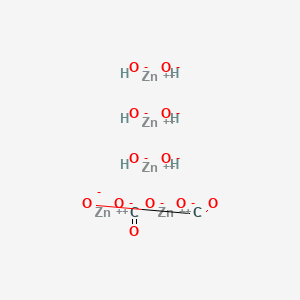
酞菁锰
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese phthalocyanine is a coordination compound with the chemical formula C₃₂H₁₆MnN₈. It belongs to the family of metal phthalocyanines, which are known for their highly conjugated cyclic structures and central chelated metal ions. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications .
科学研究应用
Manganese phthalocyanine has a wide range of applications in scientific research, including:
作用机制
Manganese phthalocyanine (MnPc) is a compound of manganese and phthalocyanine, known for its high binding affinity and stability under moderate conditions .
Target of Action
MnPc primarily targets manganese due to its high binding affinity . This effect is crucial as phthalocyanines tightly bind manganese and stabilize it under moderate conditions . The strong donor power of phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .
Mode of Action
MnPc interacts with its targets, resulting in changes that are observable under harsh electrochemical water oxidation .
Biochemical Pathways
The biochemical pathways affected by MnPc involve the generation of free radicals, which inhibit the proliferation of cancer cells . The MnPc nano-assemblies exhibit shape-dependent peroxidase-like (POD-like) catalytic activities .
Pharmacokinetics
The assembly of mnpc had a water-dispersed nanostructure, which is conducive to accumulation at tumor sites through the enhanced permeability and retention effect (epr) .
Result of Action
The result of MnPc’s action is the generation of catalytic oxide particles, which are the true catalyst for water oxidation . In the context of anti-tumor therapy, MnPc effectively impedes the glucose supply to tumor cells and suppresses their energy metabolism .
Action Environment
The action of MnPc is influenced by environmental factors. For instance, the assembly showed higher catalytic activity only emerged under the acidic tumor-like microenvironment . This highly efficient microenvironmental response caused less damage to normal tissues in biomedical applications .
生化分析
Biochemical Properties
Manganese Phthalocyanine has been found to have high binding affinity, which is an important factor because it tightly binds manganese and stabilizes it under moderate conditions . The strong donor power of Manganese Phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .
Cellular Effects
Manganese Phthalocyanine has been shown to have peroxidase-like activity, generating free radicals and inhibiting the proliferation of cancer cells . This effect is due to the metal-N-C active center of Manganese Phthalocyanine .
Molecular Mechanism
The mechanism of action of Manganese Phthalocyanine is largely due to its ability to tightly bind manganese and stabilize it under moderate conditions . This strong binding affinity allows Manganese Phthalocyanine to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Manganese Phthalocyanine, a known molecular complex showing good stability under moderate conditions, could not withstand water oxidation catalysis and ultimately is altered to form catalytic oxide particles . This suggests that the effects of Manganese Phthalocyanine may change over time in laboratory settings .
准备方法
Synthetic Routes and Reaction Conditions: Manganese phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a manganese salt. The reaction typically occurs under high-temperature conditions, often exceeding 200°C, and requires a solvent such as quinoline or dimethylformamide (DMF). The process can be catalyzed by ammonium molybdate or other suitable catalysts .
Industrial Production Methods: In industrial settings, manganese phthalocyanine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified through recrystallization or chromatography techniques to remove impurities and achieve the desired quality .
化学反应分析
Types of Reactions: Manganese phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strong donor power of the phthalocyanine ligand, which stabilizes the manganese ion in different oxidation states .
Common Reagents and Conditions:
Oxidation: Manganese phthalocyanine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often require an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve replacing one or more peripheral groups on the phthalocyanine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce various substituted phthalocyanine derivatives .
相似化合物的比较
Manganese phthalocyanine can be compared with other metal phthalocyanines, such as those containing iron, cobalt, or copper. These compounds share similar structural features but differ in their reactivity and applications:
Iron Phthalocyanine: Known for its catalytic activity in oxidation reactions, particularly in the degradation of pollutants.
Cobalt Phthalocyanine: Used in electrocatalysis and as a catalyst in the oxygen reduction reaction.
Copper Phthalocyanine: Widely used as a pigment in the dye industry due to its vibrant blue color
Manganese phthalocyanine stands out for its unique combination of stability, reactivity, and versatility, making it suitable for a broad range of applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
14325-24-7 |
|---|---|
分子式 |
C32H16MnN8 |
分子量 |
567.5 g/mol |
IUPAC 名称 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI 键 |
ICIFYHOILPYQKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



